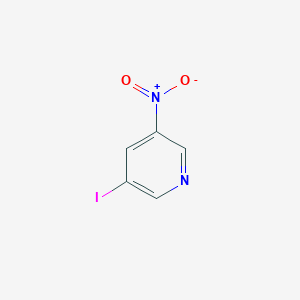

3-Iodo-5-nitropyridine

Beschreibung

Significance of Halogenated Nitropyridines in Contemporary Organic Chemistry

Halogenated nitropyridines are a class of organic compounds that are important in organic synthesis. evitachem.com The presence of both a halogen atom and a nitro group on the pyridine (B92270) ring imparts unique reactivity to these molecules. The nitro group, being strongly electron-withdrawing, deactivates the pyridine ring, influencing its chemical properties. This electronic effect is crucial in directing the course of various chemical reactions.

The pyridine ring itself is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.comuiowa.edusnnu.edu.cnnih.gov Consequently, the development of synthetic methods to create functionalized pyridines is of high importance. snnu.edu.cn Halogenated nitropyridines serve as key intermediates in the synthesis of these valuable compounds. chemimpex.comchemimpex.comchemimpex.com Their reactivity allows for the introduction of various functional groups, leading to the construction of complex molecular architectures. chemimpex.com

Overview of Pyridine Core Functionalization Strategies

The functionalization of the pyridine core is a central theme in synthetic organic chemistry. numberanalytics.comsnnu.edu.cn Several strategies have been developed to introduce substituents onto the pyridine ring, each with its own advantages and limitations.

Electrophilic and Nucleophilic Substitution: These are classical methods for modifying pyridine derivatives. numberanalytics.com However, the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging. uiowa.edu Nucleophilic aromatic substitution (SNAr) is a more common pathway, especially when the ring is activated by electron-withdrawing groups like the nitro group. researchgate.net

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have become powerful tools for C-C bond formation on the pyridine scaffold. numberanalytics.comresearchgate.net These reactions typically involve the coupling of a halogenated pyridine with an organometallic reagent. numberanalytics.com The reactivity of the halogen is a key factor, with iodides being more reactive than bromides or chlorides. nrochemistry.com

Direct C-H Functionalization: This modern approach aims to directly convert C-H bonds on the pyridine ring into new functional groups, offering a more atom-economical and sustainable synthetic route. nih.govresearchgate.net However, achieving regioselectivity in C-H functionalization can be a significant challenge. researchgate.net

Metalation: The use of strong bases can deprotonate C-H bonds on the pyridine ring, generating pyridyl metal complexes that can then react with various electrophiles. snnu.edu.cn

Academic and Research Perspectives on 3-Iodo-5-nitropyridine

From an academic and research standpoint, this compound is a valuable and versatile building block. bldpharm.com Its structure, containing both a reactive iodine atom and an electron-withdrawing nitro group, allows for a range of chemical transformations.

Researchers have utilized this compound and its derivatives in various synthetic applications. For instance, it can participate in cross-coupling reactions like the Sonogashira coupling, which is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide. nrochemistry.comnih.govunl.ptorganic-chemistry.org This reaction is instrumental in the synthesis of complex molecules, including those with potential biological activity. nih.govunl.pt For example, 2-amino-3-iodo-5-nitropyridine has been used as a starting material in the synthesis of azaindoles, a class of compounds with applications in medicinal chemistry. researchgate.netnih.gov

The presence of the nitro group also opens up possibilities for further functionalization. The nitro group can be reduced to an amino group, which can then be used in a variety of subsequent reactions. This versatility makes this compound and related compounds attractive starting materials for the synthesis of a wide range of substituted pyridines. researchgate.net

Below is a table summarizing some key reactions and applications of iodo-nitropyridine derivatives in research:

| Derivative | Reaction | Application |

| 2-Amino-3-iodo-5-nitropyridine | Sonogashira coupling | Synthesis of azaindoles for medicinal chemistry research. researchgate.netnih.gov |

| This compound | General synthetic intermediate | Building block for more complex heterocyclic systems. bldpharm.comresearchgate.net |

| 5-Iodo-2-methyl-3-nitropyridine | Substitution, Reduction, Oxidation | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25391-55-3 |

|---|---|

Molekularformel |

C5H3IN2O2 |

Molekulargewicht |

249.99 g/mol |

IUPAC-Name |

3-iodo-5-nitropyridine |

InChI |

InChI=1S/C5H3IN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H |

InChI-Schlüssel |

HDZLPAJJGVYASR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC=C1I)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Pathways for 3 Iodo 5 Nitropyridine Derivatives

Direct Synthesis Approaches and Optimization Studies

The direct synthesis of 3-iodo-5-nitropyridine derivatives is a challenging endeavor due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution. kochi-tech.ac.jp However, researchers have developed and optimized various methods to achieve the desired substitution pattern with reasonable efficiency.

Nitration of Pyridine and Substituted Pyridines

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. Direct nitration of pyridine is notoriously difficult and often results in low yields. kochi-tech.ac.jp To overcome this, specific nitrating agents and conditions have been developed to enhance both yield and regioselectivity.

One of the more successful methods for the nitration of pyridine involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netpsu.edu The reaction mechanism is not a typical electrophilic aromatic substitution. Instead, it proceeds through a multi-step process. Initially, pyridine reacts with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium nitrate (B79036) intermediate. researchgate.netpsu.eduntnu.no

This intermediate is then treated with an aqueous solution of sulfur dioxide or sodium bisulfite. researchgate.netntnu.no This leads to the formation of transient dihydropyridine (B1217469) species, specifically N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edu The crucial step is the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. Evidence suggests that this occurs via a kochi-tech.ac.jpresearchgate.net sigmatropic shift. researchgate.netpsu.eduntnu.no Subsequent elimination of the sulfonate groups regenerates the aromatic pyridine ring, yielding 3-nitropyridine (B142982). ntnu.no

Optimization studies have shown that the choice of solvent and the concentration of sodium bisulfite can influence the reaction's outcome. A modified procedure using dichloromethane (B109758) or nitromethane (B149229) as the solvent, followed by treatment with sodium bisulfite in a methanol/water mixture, has been developed to improve yields. ntnu.no

| Intermediate | Chemical Name | Role in the Reaction |

|---|---|---|

| N-nitropyridinium nitrate | 1-Nitropyridin-1-ium nitrate | Initial product of pyridine and dinitrogen pentoxide reaction. |

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | N-nitro-1,4-dihydropyridine-4-sulfonic acid | Transient species formed upon addition of bisulfite. |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | N-nitro-1,2-dihydropyridine-2-sulfonic acid | Transient species that undergoes a sigmatropic shift. |

Achieving high regioselectivity for the 3-position is paramount in the nitration of pyridine. The dinitrogen pentoxide method inherently favors the formation of 3-nitropyridine due to the kochi-tech.ac.jpresearchgate.net sigmatropic shift mechanism. researchgate.netpsu.eduntnu.no Traditional nitration with mixed acids (nitric acid and sulfuric acid) often leads to a mixture of isomers and low yields of the desired 3-nitro product. kochi-tech.ac.jp

Recent advancements have introduced alternative strategies for meta-nitration. A dearomatization-rearomatization strategy has been developed, providing a highly regioselective method for the meta-nitration of pyridines under mild, open-air conditions. nih.govacs.org This method has proven effective for the late-stage functionalization of complex pyridine-containing molecules. acs.org Another approach utilizes tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), which has been shown to exclusively nitrate the 3-position of certain benzocycloheptapyridine ring systems. acs.org

Iodination Strategies for Nitropyridine Precursors

Once the 3-nitropyridine scaffold is in place, the next step is the introduction of an iodine atom. Various iodination methods have been employed, each with its own advantages and substrate scope.

In some synthetic routes, an amino group is present on the nitropyridine ring, which can direct the regioselectivity of iodination. For instance, 2-amino-5-nitropyridine (B18323) can be selectively iodinated at the 3-position. researchgate.net This is often achieved using reagents like iodine monochloride or N-iodosuccinimide (NIS). The amino group acts as a directing group, facilitating electrophilic substitution at the ortho position.

A reported procedure for the iodination of 2-amino-5-nitropyridine utilizes a method developed by Batkowski to yield 2-amino-3-iodo-5-nitropyridine in high yield. researchgate.net

Halogen exchange is a common and effective method for introducing iodine into an aromatic ring. manac-inc.co.jpwikipedia.org This typically involves the replacement of a bromine or chlorine atom with iodine. The Finkelstein reaction, a classic Sₙ2 reaction, is often employed for this purpose. manac-inc.co.jp For example, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) has been converted to 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) using sodium iodide and trimethylsilyl (B98337) chloride. rsc.org

Directed methods for iodination have also been developed. These often involve the use of a directing group to guide the iodine to a specific position on the pyridine ring. Organometallic approaches, for instance, can allow for the introduction of iodine at a position that is not easily accessible through direct electrophilic substitution. researchgate.net Additionally, radical-based direct C-H iodination protocols have been developed for the C3 and C5 iodination of pyridines. rsc.org

| Reagent/Method | Description | Typical Application |

|---|---|---|

| N-Iodosuccinimide (NIS) | An electrophilic iodinating agent. | Iodination of activated aromatic rings, such as aminopyridines. |

| Iodine Monochloride (ICl) | A reactive interhalogen compound used for electrophilic iodination. | Iodination of various aromatic and heteroaromatic compounds. |

| Halogen Exchange (e.g., Finkelstein Reaction) | Replacement of a halogen (Cl, Br) with iodine, often using an alkali metal iodide. manac-inc.co.jp | Introduction of iodine onto a pre-halogenated pyridine ring. rsc.org |

| Radical C-H Iodination | Direct iodination of a C-H bond via a radical mechanism. | Regioselective iodination of pyridines at the C3 and C5 positions. rsc.org |

Indirect Synthesis and Derivatization Routes

Indirect methods for the synthesis of this compound derivatives often involve the manipulation of pre-functionalized pyridine rings. These routes can offer advantages in terms of regioselectivity and availability of starting materials.

Synthesis from Related Halogenated Pyridine Intermediates (e.g., 2-amino-3-iodo-5-bromopyridine methodologies)

A common strategy for introducing the 3-iodo-5-nitro substitution pattern involves the use of multi-halogenated and aminated pyridine precursors. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) serves as a pertinent example of constructing a suitable scaffold. This intermediate can be prepared from 2-aminopyridine (B139424) through a two-step process of bromination and iodination. ijssst.info

The initial bromination of 2-aminopyridine can be achieved using N-bromosuccinimide (NBS) in acetone, affording 2-amino-5-bromopyridine (B118841) with a high yield of 95.0%. ijssst.info Subsequent iodination of 2-amino-5-bromopyridine can be carried out using potassium iodate (B108269) and potassium iodide in the presence of sulfuric acid to yield 2-amino-5-bromo-3-iodopyridine. ijssst.info

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS), Acetone | 2-Amino-5-bromopyridine | 95.0 | ijssst.info |

| 2-Amino-5-bromopyridine | Potassium Iodate, Potassium Iodide, Sulfuric Acid | 2-Amino-5-bromo-3-iodopyridine | 73.7 | ijssst.info |

Once 2-amino-5-bromo-3-iodopyridine or a similarly substituted aminopyridine is obtained, the amino group can be a handle for introducing the nitro group or for deamination to yield the target this compound scaffold. A plausible, though not explicitly detailed in the provided search results, subsequent transformation would be a Sandmeyer-type reaction. The Sandmeyer reaction allows for the conversion of an amino group into a variety of functionalities, including a nitro group, via a diazonium salt intermediate. a2bchem.comgoogle.com For instance, the diazotization of an aminopyridine with sodium nitrite (B80452) in an acidic medium, followed by treatment with a suitable nitrite salt in the presence of a copper catalyst, could potentially install the nitro group at the 2-position. Subsequent removal of the bromine at the 5-position would be necessary to arrive at a this compound derivative.

Alternatively, deamination of a precursor like 2-amino-3-iodo-5-nitropyridine would directly lead to this compound. The deamination of aromatic amines can be accomplished using organic nitrites, such as tert-butyl nitrite or isopentyl nitrite. researchgate.net

Conversion of Hydroxypyridine Derivatives to Halogenated Nitropyridines

Hydroxypyridines are versatile precursors for the synthesis of halogenated nitropyridines due to the reactivity of the hydroxyl group, which can be converted to a better leaving group for subsequent halogenation. The synthesis of 2-chloro-3-nitropyridine-4-ol from 2,4-dihydroxy-3-nitropyridine (B116508) illustrates this principle. The dihydroxy compound is treated with phosphorus oxychloride in the presence of a phase-transfer catalyst to yield 2,4-dichloro-3-nitropyridine, which is then selectively hydrolyzed to the desired product. google.com

Another relevant methodology is the conversion of a hydroxypyridine to its N-oxide, which activates the pyridine ring for further transformations. For example, 2-chloro-4-nitropyridine-N-oxide can be synthesized and subsequently reacted with nucleophiles. vanderbilt.edu The conversion of a hydroxypyridine to a chloropyridine is a common step, often achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.org

A general synthetic pathway could involve the nitration of a hydroxypyridine, followed by conversion of the hydroxyl group to a halogen. For instance, 3-hydroxypyridine (B118123) can be nitrated to 3-hydroxy-2-nitropyridine (B88870) using potassium nitrate and acetic anhydride in ethyl acetate. chemicalbook.com The resulting hydroxynitropyridine can then be halogenated.

| Precursor | Reagents | Intermediate | Product | Reference |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, Phase Transfer Catalyst | 2,4-Dichloro-3-nitropyridine | 2-Chloro-3-nitropyridine-4-ol | google.com |

| 3-Hydroxypyridine | KNO₃, Acetic Anhydride | 3-Hydroxy-2-nitropyridine | - | chemicalbook.com |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of pyridine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net

Biocatalytic methods are emerging as a sustainable alternative for pyridine synthesis, utilizing enzymes to carry out specific transformations under mild conditions, thus reducing waste and energy consumption. researchgate.net For instance, research has explored the use of microorganisms for the oxyfunctionalization of pyridine derivatives. chemimpex.com

Multicomponent reactions (MCRs) represent another sustainable approach, allowing for the synthesis of complex pyridine derivatives in a single step from simple precursors, thereby increasing efficiency and reducing waste. researchgate.net While not directly applied to this compound in the provided results, the principles of MCRs could be adapted for its synthesis.

The development of novel catalytic systems, including transition metal catalysts, can also contribute to more sustainable synthetic routes by enabling reactions under milder conditions and with higher selectivity. researchgate.net The use of ionic liquids as recyclable reaction media is another green chemistry approach that has been applied to diazotization-iodination reactions of aromatic amines, which could be relevant for the synthesis of iodo-substituted pyridines. ijcce.ac.ir

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 5 Nitropyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

The presence of a nitro group significantly activates the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitro group (C2, C4, and C6) are particularly susceptible to nucleophilic substitution.

Reactivity Profile of Halogen and Nitro Groups Towards Various Nucleophiles

In 3-iodo-5-nitropyridine, both the iodine atom and the nitro group can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these groups depends on the nature of the nucleophile and the reaction conditions.

The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring, making it susceptible to nucleophilic attack. While the iodine at the 5-position is a potential leaving group, research has shown that in some instances, the nitro group itself can be displaced by strong nucleophiles. For example, in reactions of 3-R-5-nitropyridines with anionic sulfur, nitrogen, and oxygen nucleophiles, the substitution of the non-activated nitro group has been observed. nih.gov

The reactivity is also influenced by the position of the substituents. In 2-chloro-3-nitropyridine, the chlorine atom is activated and readily undergoes nucleophilic substitution. thieme-connect.de However, in 3-nitro-5-halopyridines, the nitro group has been found to be more susceptible to being replaced by a nucleophile than the halogen at position 5. nih.gov This highlights the complex interplay of electronic effects and substituent positions in determining the outcome of nucleophilic substitution reactions on nitropyridines.

The following table summarizes the general reactivity of halogens and nitro groups in nitropyridines towards different types of nucleophiles.

| Nucleophile Type | Leaving Group | Product Type |

| S-nucleophiles (e.g., thiols) | Nitro group | 3-Thio-substituted pyridines |

| N-nucleophiles (e.g., amines) | Nitro group | 3-Amino-substituted pyridines |

| O-nucleophiles (e.g., alkoxides) | Nitro group | 3-Alkoxy-substituted pyridines |

| C-nucleophiles | Ring (dearomatization) | Dihydro- or tetrahydropyridine (B1245486) derivatives |

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. ntnu.nonih.gov This reaction involves the addition of a carbanion, which bears a leaving group at the α-position, to the aromatic ring, followed by base-induced β-elimination of the leaving group to afford the substituted product. nih.govacs.org

For 3-nitropyridine (B142982) and its derivatives, VNS reactions typically occur at the positions ortho and para to the nitro group (C2, C4, and C6). organic-chemistry.orgrsc.org The reaction proceeds through the formation of a Meisenheimer-type adduct. nih.govacs.org The choice of base and solvent is crucial for the success of the reaction, with strong bases like potassium tert-butoxide or KHMDS often employed in solvents like DMF or THF. nih.govorganic-chemistry.org

A variety of carbanions can be used in VNS reactions with 3-nitropyridines, including those derived from chloroform, methyl chloroacetate, and alkyl phenyl sulfones. nih.govrsc.org For instance, the reaction of 3-nitropyridine with sulfonyl-stabilized carbanions leads to the formation of alkylated products. nih.govacs.org However, steric hindrance can play a significant role. For example, the reaction with a secondary carbanion from isopropyl phenyl sulfone failed to yield the alkylated product, instead forming a stable N-protonated Meisenheimer-type adduct. acs.org

The table below provides examples of VNS reactions with 3-nitropyridine derivatives.

| 3-Nitropyridine Derivative | Nucleophile Precursor | Product |

| 3-Nitropyridine | Chloroform | Dichloromethyl-3-nitropyridine |

| 3-Nitropyridine | Methyl chloroacetate | Methoxycarbonylmethyl-3-nitropyridine |

| 4-Substituted-3-nitropyridines | Alkyl phenyl sulfones | 2-Alkyl-4-substituted-5-nitropyridines |

| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer-type adduct |

Oxidative Substitution Mechanisms

Oxidative nucleophilic substitution of hydrogen (ONSH) is another important pathway for the functionalization of nitropyridines. ntnu.no In this process, a nucleophile attacks a C-H bond of the electron-deficient ring to form a σH-adduct, which is then oxidized by an external oxidizing agent to yield the substitution product. arkat-usa.org

This method allows for the introduction of various substituents, such as amino and alkyl groups, onto the pyridine ring. For example, the amination of 3-nitropyridine with ammonia (B1221849) in the presence of potassium permanganate (B83412) as an oxidant selectively produces 2-amino-5-nitropyridine (B18323) in good yield. ntnu.no Similarly, oxidative amination with n-butylamine and diethylamine (B46881) can yield 2-alkylamino-5-nitropyridines with high regioselectivity. ntnu.no

The choice of oxidant is critical for a successful ONSH reaction. thieme-connect.de Grignard reagents and alkyllithium compounds can also participate in ONSH reactions with nitroarenes, where the initially formed adducts are oxidized to afford alkylated products. thieme-connect.de

Dearomatization Reactions of Pyridine Systems

The high electrophilicity of nitropyridines, particularly those with multiple nitro groups or fused with other electron-deficient heterocycles, makes them susceptible to dearomatization reactions. nih.gov These reactions involve the addition of nucleophiles to the pyridine ring, leading to the formation of stable di- or tetrahydro-pyridine derivatives. nih.govnih.gov

For instance, highly electrophilic 6-nitroisoxazolo[4,3-b]pyridines react with neutral carbon nucleophiles, such as 1,3-dicarbonyl compounds and π-excessive arenes, under mild, base-free conditions to form 1,4-adducts. nih.gov These compounds can also undergo [4+2] cycloaddition reactions with dienes, further demonstrating their dearomatization tendency. nih.gov

Another example is the 1,3-dipolar cycloaddition of azomethine ylides to 2-substituted 3,5-dinitropyridines. This reaction leads to the formation of fused 3-nitropyrrolidine (B12994412) derivatives through the dearomatization of the pyridine ring. arkat-usa.org Depending on the substituents, the reaction can result in the annulation of one or two pyrrolidine (B122466) rings. mdpi.com

Rearrangement Reactions and Nitro Group Migration Phenomena

Nitropyridine derivatives can undergo various rearrangement reactions, including those involving the migration of the nitro group. The migration of a nitro group can occur during the synthesis of nitropyridines or in subsequent reactions.

One notable example is the nitration of pyridine with dinitrogen pentoxide. The reaction mechanism involves the initial formation of an N-nitropyridinium ion, followed by the addition of a nucleophile (like bisulfite) and a ntnu.noorganic-chemistry.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netresearchgate.netntnu.no

Nitro group migration has also been observed in nucleophilic substitution reactions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.org This type of rearrangement is influenced by the solvent and base used in the reaction. clockss.org

Furthermore, certain pyridinium (B92312) salts can undergo rearrangement to form pyrrole (B145914) derivatives. For example, 3-benzoylamino-5-nitropyridinium quaternary salts can rearrange in the presence of ethanolic methylamine (B109427) to yield 2-acyl-4-nitropyrroles. researchgate.net

Catalytic Activation and Functional Group Transformations (e.g., Iodine-mediated catalysis)

The functional groups on this compound, namely the iodo and nitro groups, can be transformed through various catalytic processes. The iodine atom, in particular, can participate in transition metal-catalyzed cross-coupling reactions.

For instance, the iodine at the 3-position can be utilized in Sonogashira coupling reactions. An example is the reaction of this compound with trimethylsilylacetylene (B32187) (TMSA) in the presence of a palladium catalyst, followed by cyclization with catalytic copper(I) iodide to synthesize 5-nitro-7-azaindole. unl.pt

The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is a common step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized.

While direct iodine-mediated catalysis involving this compound is not extensively documented in the provided context, the iodine atom serves as a crucial handle for introducing other functional groups via established catalytic cross-coupling methodologies.

Applications in Advanced Organic Synthesis and Materials Precursors

Role as a Key Synthetic Intermediate in Complex Molecular Architectures

3-Iodo-5-nitropyridine serves as a crucial starting material for the synthesis of a wide array of intricate organic molecules. The presence of the iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group at the 5-position acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine (B92270) ring and providing a functional group that can be further transformed into other functionalities, such as an amino group.

A significant example of its role as a key intermediate is in the multi-kilogram scale synthesis of 5-nitro-7-azaindole. acs.org In this process, the related compound 3-iodo-5-nitro-pyridin-2-ylamine, readily prepared from 2-amino-5-nitropyridine (B18323), undergoes a Sonogashira coupling followed by intramolecular cyclization to yield the target azaindole. acs.org This highlights the importance of the this compound scaffold in constructing fused heterocyclic systems, which are prevalent in many biologically active compounds.

The utility of nitropyridines, in general, as precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities further underscores the importance of this compound as a synthetic intermediate.

Strategies for Further Functionalization and Derivatization

The reactivity of the iodo and nitro groups on the pyridine ring allows for a multitude of strategies for further functionalization and derivatization, leading to a vast library of novel compounds.

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular skeletons. illinois.edu this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating C-C bonds. wikipedia.orgorganic-chemistry.org

Some of the key carbon-carbon bond-forming reactions applicable to this compound include:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to synthesize biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is valuable for introducing vinyl groups onto the pyridine ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is instrumental in the synthesis of arylalkynes.

A practical application of these coupling strategies is demonstrated in the synthesis of 5-nitro-7-azaindole, where a Sonogashira coupling of 3-iodo-5-nitro-pyridin-2-ylamine with trimethylsilylacetylene (B32187) is a key step. acs.org

Table 1: Key Carbon-Carbon Bond Forming Reactions for this compound

| Reaction | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., Ar-B(OH)2) | Pd catalyst, Base | Biaryl |

| Heck Reaction | Alkene (e.g., R-CH=CH2) | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many pharmaceuticals and biologically active molecules.

Imidazopyridines: Imidazopyridines are a class of bicyclic heterocycles with a wide range of biological activities. nih.govnih.govmdpi.come3s-conferences.org The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines. nih.gov By reducing the nitro group of a 3-substituted-5-nitropyridine derivative to an amino group, and then performing a cyclization reaction, it is possible to construct the imidazopyridine core. The iodo group can be used to introduce various substituents prior to or after the cyclization, allowing for the creation of a diverse library of imidazopyridine derivatives.

Azaindoles: Azaindoles, or pyrrolopyridines, are another important class of heterocyclic compounds with significant biological activity. rsc.orgresearchgate.net As previously mentioned, a derivative of this compound is a key intermediate in the synthesis of 5-nitro-7-azaindole. acs.org The general strategy involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. acs.org The versatility of this approach allows for the synthesis of a variety of substituted azaindoles.

Precursors for Specialized Molecular Architectures

The ability to readily functionalize this compound makes it an attractive starting material for the synthesis of specialized molecular architectures with potential applications in various fields of research.

Many modern pharmaceuticals are based on heterocyclic scaffolds. The pyridine ring is a common motif in drug molecules, and the ability to introduce diverse functionality via the iodo and nitro groups of this compound makes it a valuable building block in drug discovery.

Tyrosine Kinase Inhibitors: Imidazo[1,2-a]pyridine derivatives have been investigated as potential kinase inhibitors. nih.gov Given that this compound can serve as a precursor to substituted imidazopyridines, it represents a valuable starting material for the synthesis of novel tyrosine kinase inhibitors.

CRAC Inhibitors: Calcium release-activated calcium (CRAC) channel inhibitors are of interest for the treatment of various immune and inflammatory diseases. nih.govnih.gov While a direct synthesis of CRAC inhibitors from this compound is not explicitly detailed in the provided context, the general importance of highly substituted and functionalized heterocyclic compounds in this area suggests that derivatives of this compound could be explored as potential scaffolds.

FabI Inhibitors: Bacterial enoyl-ACP reductase (FabI) is a validated target for the development of new antibacterial agents. nih.gov Aminopyridine derivatives have been identified as inhibitors of FabI. nih.gov The nitro group of this compound can be readily reduced to an amino group, providing access to the aminopyridine scaffold. The iodo group can be used to introduce other necessary pharmacophoric features through cross-coupling reactions, making this compound a useful precursor for the synthesis of novel FabI inhibitors.

Pyridine-based compounds are integral to the agrochemical industry, with applications as fungicides, insecticides, and herbicides. nih.gov The development of new and effective agrochemicals often relies on the synthesis of novel heterocyclic structures. The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of pyridine derivatives. These derivatives can be screened for their biological activity in an agrochemical context, potentially leading to the discovery of new crop protection agents. The ability to perform various cross-coupling reactions on the this compound scaffold enables the systematic modification of the molecule to optimize its efficacy and selectivity as an agrochemical.

Table 2: Potential Applications of this compound Derivatives in Research

| Application Area | Target Molecular Class | Synthetic Utility of this compound |

|---|---|---|

| Pharmaceutical Research | Tyrosine Kinase Inhibitors | Precursor for substituted imidazopyridine scaffolds. |

| Pharmaceutical Research | CRAC Inhibitors | Building block for complex heterocyclic structures. |

| Pharmaceutical Research | FabI Inhibitors | Provides access to the aminopyridine core with a handle for further functionalization. |

| Agrochemical Research | Fungicides, Insecticides, Herbicides | Versatile intermediate for the synthesis of diverse pyridine-based compounds for activity screening. |

Development of Functional Materials (e.g., sensors, catalysts)

While direct applications of this compound as a functional material are not extensively documented, its chemical structure makes it an exceptionally valuable precursor for the synthesis of such materials. Its utility stems from two primary reactive sites: the iodine atom at the 3-position and the nitro-activated ring, which allow for programmed, stepwise functionalization to build complex, high-performance molecules.

Precursor for Optical Sensors: Pyridine derivatives are integral components of many fluorescent chemosensors due to their coordination properties and versatile electronic characteristics. mdpi.comnih.govresearchgate.netmdpi.com The iodo group on this compound is a prime functional handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions are fundamental for constructing extended π-conjugated systems by linking the pyridine core to other aromatic or acetylenic units. wikipedia.orglibretexts.orgnih.gov Such conjugated structures are often the basis for fluorescent sensors, where binding of an analyte (e.g., a metal ion) to the pyridine nitrogen or another integrated chelating site can modulate the electronic properties of the molecule, leading to a detectable change in fluorescence. mdpi.comnih.govresearchgate.net

Catalyst Synthesis: The pyridine motif is a privileged structure in designing ligands for transition metal catalysis. The nitrogen atom acts as a coordinating site, and substituents on the ring can tune the electronic and steric properties of the resulting catalyst. This compound can be elaborated into complex ligands through established cross-coupling methodologies like the Buchwald-Hartwig amination. wikipedia.orgrug.nllibretexts.orgyoutube.com This reaction allows for the formation of carbon-nitrogen bonds, enabling the attachment of various amine-containing groups to the pyridine scaffold. wikipedia.org Furthermore, the nitro group can be chemically reduced to an amino group, providing another site for functionalization. This amino group can be used to immobilize the pyridine unit onto a solid support, such as graphene oxide, to create heterogeneous catalysts with enhanced stability and recyclability. nih.gov

The dual reactivity of this compound allows for a modular approach to designing functional materials, as summarized in the table below.

| Reactive Site | Reaction Type | Potential Application | Description |

| C3-Iodo | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) | Synthesis of conjugated polymers, fluorescent sensors, and catalyst ligands. | The iodine atom serves as a versatile leaving group for forming new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular frameworks. wikipedia.orgwikipedia.orglibretexts.org |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Introduction of various functional groups (e.g., -OR, -SR, -NR2). | The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the iodo group or other potential leaving groups by nucleophiles. nih.govmdpi.comnih.gov |

| C5-Nitro | Reduction to Amine | Catalyst immobilization, further derivatization. | The nitro group can be reduced to an amine, which can then be used as a point of attachment to surfaces or larger molecules, or as a building block for further synthetic transformations. mdpi.com |

This interactive table summarizes the key reactive sites of this compound and their potential applications in synthesizing functional materials.

Solid-Phase Synthesis Methodologies Utilizing this compound Scaffolds

Solid-phase synthesis is a cornerstone of modern medicinal chemistry and drug discovery, providing a rapid and efficient means to generate libraries of compounds. The unique reactivity of the iodo-nitropyridine motif makes it an attractive scaffold for such applications, particularly in the synthesis of peptidomimetics and macrocycles. While direct use of this compound is emerging, the principles are well-demonstrated by closely related analogs.

A key application of this type of scaffold is in the solid-phase synthesis of macrocyclic peptidomimetics. These structures are of great interest in drug discovery as they can mimic the secondary structures of proteins (like β-turns) and often exhibit improved stability and cell permeability compared to their linear counterparts.

A well-documented strategy involves the use of a 2-fluoro-3-iodo-5-nitrobenzoyl group, which is structurally and chemically analogous to a functionalized this compound scaffold. The synthesis proceeds through a series of defined steps on a solid support:

Peptide Assembly: A linear peptide chain is first assembled on a solid-phase resin using standard Fmoc-based peptide synthesis protocols.

Scaffold Introduction: The iodo-nitro-aromatic scaffold (e.g., 2-fluoro-3-iodo-5-nitrobenzoyl chloride) is coupled to the N-terminus of the resin-bound peptide.

Deprotection: A protecting group on a side chain of one of the amino acids (e.g., on serine or cysteine) is selectively removed.

Intramolecular Cyclization: The key step involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The deprotected side-chain nucleophile attacks the aromatic ring, displacing the halogen (in this case, fluoride) which is activated by the para-nitro group. This reaction forms a stable, cyclic ether or thioether linkage, resulting in a macrocyclic peptidomimetic.

Cleavage: The final macrocyclic compound is cleaved from the solid support to yield the purified product.

The table below outlines the general workflow for this solid-phase synthesis approach.

| Step | Procedure | Purpose | Key Reagents/Conditions |

| 1 | Linear Peptide Synthesis | Assemble the desired peptide sequence. | Fmoc-protected amino acids, solid-phase resin (e.g., Rink Amide), coupling agents (e.g., HCTU), piperidine. |

| 2 | Scaffold Coupling | Introduce the reactive iodo-nitro aromatic unit. | 2-fluoro-3-iodo-5-nitrobenzoyl chloride, DIPEA. |

| 3 | Side-Chain Deprotection | Unmask the internal nucleophile for cyclization. | TFA/TIPS/DCM (for Mtt, Trt, or Mmt groups). |

| 4 | Macrocyclization (SNAr) | Form the cyclic structure via intramolecular reaction. | Base (e.g., K2CO3), DMF. |

| 5 | Cleavage from Resin | Release the final macrocyclic product. | TFA/TIPS/DCM. |

This interactive table details the steps involved in utilizing an iodo-nitro-aromatic scaffold for the solid-phase synthesis of macrocyclic peptidomimetics.

This methodology leverages the robust and predictable nature of the SNAr reaction on an electron-deficient aromatic ring. The solid-phase approach allows for easy purification at each step and is amenable to the creation of diverse molecular libraries by varying the linear peptide sequence, demonstrating the power of scaffolds like this compound in combinatorial chemistry and drug discovery.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the skeletal structure of 3-Iodo-5-nitropyridine. The presence of both a nitro group (NO₂) and an iodine atom on the pyridine (B92270) ring results in a unique and characteristic spectral fingerprint.

The vibrational spectrum of this compound is dominated by modes arising from the pyridine ring, the nitro substituent, and the carbon-iodine bond. The assignments are typically based on comparisons with related substituted pyridines and nitroaromatic compounds oaji.netresearchgate.netorientjchem.org.

Key characteristic vibrational modes include:

NO₂ Group Vibrations : The nitro group gives rise to two prominent, strong stretching vibrations: the asymmetric stretch (νas NO₂) typically found in the 1530-1560 cm⁻¹ region and the symmetric stretch (νs NO₂) appearing around 1340-1355 cm⁻¹. These bands are often intense in the infrared spectrum orientjchem.org.

Pyridine Ring Vibrations : The pyridine ring itself has a set of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations (ν C=C, ν C=N) typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending deformations occur at lower wavenumbers.

C-I Bond Vibration : The carbon-iodine stretching vibration (ν C-I) is expected at the lower end of the fingerprint region, typically between 500 and 600 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Below is a table summarizing the predicted assignments for the principal vibrational modes of this compound, based on data from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100-3050 | ν(C-H) | Aromatic C-H stretching |

| ~1595 | ν(C=C/C=N) | Pyridine ring stretching |

| ~1545 | νas(NO₂) | Asymmetric NO₂ stretching |

| ~1470 | ν(C=C/C=N) | Pyridine ring stretching |

| ~1350 | νs(NO₂) | Symmetric NO₂ stretching |

| ~840 | γ(C-H) | Out-of-plane C-H bending |

| ~740 | δ(NO₂) | NO₂ scissoring |

| ~550 | ν(C-I) | Carbon-Iodine stretching |

The positions and intensities of vibrational bands are intrinsically linked to the molecule's geometry. For this compound, the C₂v symmetry of an unsubstituted pyridine ring is lowered by the substitution pattern. This reduction in symmetry makes more vibrational modes active in both IR and Raman spectroscopy oaji.net. The electron-withdrawing nature of the nitro group and the inductive/resonance effects of the iodine atom perturb the electron distribution within the pyridine ring, which in turn influences the force constants of the C=C and C=N bonds, leading to shifts in their characteristic frequencies compared to unsubstituted pyridine. Computational studies on similar substituted pyridines, often employing Density Functional Theory (DFT), have shown a strong correlation between the calculated molecular geometry and the experimental vibrational spectra, aiding in the precise assignment of complex vibrational modes redalyc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound, providing unambiguous evidence for the substitution pattern and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, and C-6 positions.

H-2 and H-6 Protons : These protons are adjacent to the ring nitrogen. The proton at the C-2 position is ortho to the iodine atom, while the proton at C-6 is ortho to the nitro group. The powerful electron-withdrawing and deshielding effect of the nitro group is expected to shift the H-6 signal significantly downfield. The H-2 signal will also be downfield due to its proximity to the nitrogen, but its precise shift is modulated by the effects of the adjacent iodine.

H-4 Proton : This proton is situated between the two substituents and is expected to be the most complexly split signal.

The coupling patterns are governed by the spin-spin interactions between adjacent protons.

J-coupling : Typical coupling constants in a pyridine ring are observed: ortho-coupling (³J) is around 4-6 Hz, meta-coupling (⁴J) is around 2-3 Hz, and para-coupling (⁵J) is generally less than 1 Hz. The signal for H-4 should appear as a triplet or a doublet of doublets due to meta-coupling to both H-2 and H-6. The signals for H-2 and H-6 are expected to appear as doublets or doublets of doublets, also due to meta-coupling with H-4.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.1 | d (doublet) | ⁴J ≈ 2.5 Hz |

| H-4 | ~8.8 | t (triplet) | ⁴J ≈ 2.5 Hz |

| H-6 | ~9.5 | d (doublet) | ⁴J ≈ 2.5 Hz |

Note: Predicted values are based on the analysis of 3-nitropyridine (B142982) and substituent effects. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

C-3 (Carbon bearing Iodine) : A key feature in the spectrum is the signal for the carbon atom directly bonded to iodine. Due to the "heavy atom effect," this carbon (C-3) is expected to be significantly shielded and thus shifted upfield to a much lower ppm value compared to other aromatic carbons bhu.ac.indocbrown.info.

C-5 (Carbon bearing Nitro group) : The carbon attached to the electron-withdrawing nitro group (C-5) will be deshielded and is expected to appear downfield.

C-2, C-4, C-6 : These carbons, bonded to hydrogen, will have their chemical shifts influenced by their position relative to the nitrogen, iodo, and nitro groups. C-2 and C-6, being adjacent to the electronegative nitrogen, are expected to be significantly deshielded and appear at higher ppm values libretexts.org.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C-2 | ~152 | Deshielded by adjacent nitrogen. |

| C-3 | ~95 | Strongly shielded by the "heavy atom effect" of iodine. |

| C-4 | ~145 | Deshielded, influenced by both substituents. |

| C-5 | ~148 | Deshielded by the attached nitro group. |

| C-6 | ~158 | Strongly deshielded by adjacent nitrogen and nitro group. |

Note: Predicted values are based on analysis of 3-nitropyridine and known substituent effects for iodine. bhu.ac.inlibretexts.orgspectrabase.com

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be employed to rigorously confirm the structure of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would confirm the proton coupling network. Cross-peaks would be expected between H-2 and H-4, and between H-4 and H-6, confirming their meta-relationship. The absence of a cross-peak between H-2 and H-6 would verify their para-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment would definitively assign each proton signal to its directly attached carbon. It would show correlation peaks linking the ¹H signal for H-2 to the ¹³C signal for C-2, H-4 to C-4, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the substituents. For instance, the H-2 and H-4 protons would show correlations to the C-3 (iodo-substituted) carbon, while the H-4 and H-6 protons would show correlations to the C-5 (nitro-substituted) carbon, leaving no doubt about the 3,5-substitution pattern.

Electronic Spectroscopy (UV-Vis) and Related Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the pyridine ring substituted with a nitro group (-NO₂) and an iodine atom (-I) would be expected to exhibit characteristic absorption bands in the UV region. The nitro group is a strong chromophore, and its presence, along with the iodine atom, on the pyridine ring would influence the energy of the π → π* and n → π* electronic transitions.

A hypothetical UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol or cyclohexane, would be expected to show one or more absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these peaks would provide insights into the electronic structure of the molecule. For comparison, the UV spectrum of the parent compound, 3-nitropyridine, shows absorption maxima that could be used as a starting point for predicting the spectral features of its iodinated derivative. The presence of the iodine atom, a heavy halogen, might induce a bathochromic (red) shift in the absorption maxima compared to 3-nitropyridine due to its electronic effects on the aromatic system.

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The molecular formula of this compound is C₅H₃IN₂O₂, and its monoisotopic mass would be approximately 249.93 g/mol . Therefore, a prominent peak at m/z ≈ 250 would be anticipated, confirming the molecular mass of the compound.

The fragmentation of the molecular ion would provide valuable structural information. The presence of iodine is often characterized by a distinctive isotopic pattern and the loss of an iodine radical (I·, mass 127). Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). The pyridine ring itself can also undergo characteristic fragmentation.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 250 | [C₅H₃IN₂O₂]⁺ (Molecular Ion) | |

| 220 | [C₅H₃IN₂]⁺ | NO |

| 204 | [C₅H₃IN]⁺ | NO₂ |

| 123 | [C₅H₃N₂O₂]⁺ | I |

It must be reiterated that the data presented in the tables above is hypothetical and serves only to illustrate the type of information that would be generated from experimental analysis.

Computational Chemistry and Theoretical Studies on 3 Iodo 5 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govarxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can effectively model the behavior of molecules like 3-iodo-5-nitropyridine. Quantum chemical calculations using DFT would typically employ a functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. niscpr.res.in

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is found. researchgate.net This optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Given the relatively rigid structure of the pyridine (B92270) ring, significant conformational isomers are not expected for this compound itself. However, the orientation of the nitro (NO₂) group relative to the ring would be a key parameter. DFT calculations would confirm the planarity of the pyridine ring and determine the precise rotational angle of the nitro group that corresponds to the global energy minimum.

Table 6.1.1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data, as specific literature values for this compound are not available.

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N (ring) Bond Lengths | ~1.34 - 1.39 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-N-C Bond Angle | ~117° |

| O-N-O Bond Angle | ~125° |

Electronic Structure Analysis (Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the π-system of the pyridine ring, indicating these are the most nucleophilic regions. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the carbon atoms of the pyridine ring, highlighting the molecule's electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 6.1.2: Predicted FMO Properties for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making them the primary sites for electrophilic attack. Conversely, a region of positive potential (blue) would likely be found on the hydrogen atoms of the ring and, significantly, on the iodine atom (a phenomenon known as a σ-hole), making it a site for nucleophilic interaction or halogen bonding.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rsc.orgwisc.edumpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. rsc.org

Reaction Mechanism Elucidation Through Computational Modeling

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their properties in the solid state, such as their crystal packing and melting point. Computational methods can predict the types and strengths of intermolecular interactions that drive the self-assembly of molecules into larger supramolecular structures. chemrxiv.orgrsc.org

For this compound, several key intermolecular interactions would be anticipated. The most significant would likely be halogen bonding, where the electropositive region (σ-hole) on the iodine atom interacts with an electron-rich site on a neighboring molecule, such as the nitrogen of another pyridine ring or an oxygen atom of a nitro group. Other potential interactions include π-π stacking between the aromatic pyridine rings and weaker C-H···O or C-H···N hydrogen bonds. Computational predictions could model the formation of dimers and larger clusters to identify the most stable packing arrangements, providing a theoretical basis for understanding its crystal structure.

Halogen Bonding Interactions Involving Iodine

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.orgnih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In this compound, the iodine atom, covalently bonded to a carbon atom of the electron-deficient pyridine ring, is expected to be a potent halogen bond donor.

A comprehensive computational study on this compound would involve quantum mechanical calculations to model these interactions. Such studies would typically identify the location and magnitude of the σ-hole on the iodine atom and calculate the interaction energies with various halogen bond acceptors (e.g., Lewis bases). While specific computational data for this compound is not present in the surveyed literature, studies on similar molecules, such as 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, confirm the participation of iodine in halogen bonding. mdpi.com A theoretical investigation would provide insight into the strength and geometry of these bonds, which are fundamental to crystal engineering and materials science. nih.gov

Pi-Hole Interactions

A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, often associated with electron-withdrawing groups on aromatic or unsaturated systems. mdpi.comnih.gov The nitro group in this compound is a strong electron-withdrawing group, making the nitrogen atom of the -NO2 moiety electron-deficient and capable of forming π-hole interactions. nih.govnih.govtib.eu

Computational analyses, typically using Density Functional Theory (DFT), are employed to visualize and quantify these interactions. nih.govtib.eu These studies would calculate the molecular electrostatic potential (MEP) surface of this compound to identify the positive π-hole on the nitro group. Subsequent calculations would model the interaction of this π-hole with various electron-rich species, determining the binding energies and optimal geometries. nih.gov Although detailed studies specifically for this compound are not available, research on other nitro-aromatic compounds confirms that these interactions are significant, with interaction energies comparable to hydrogen bonds. nih.govtib.eu

Hydrogen Bonding Networks

While this compound lacks strong hydrogen bond donors like -OH or -NH2, it can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential acceptor sites for hydrogen bonds from donor molecules. Furthermore, the C-H bonds of the pyridine ring can act as weak hydrogen bond donors.

Theoretical studies would be essential to map the potential for hydrogen bonding networks. Computational simulations can predict the geometry and energy of hydrogen bonds between this compound and other molecules. While specific computational models for the hydrogen bonding networks of this compound are not found in the existing literature, the principles of forming such networks are well-established for related pyridine derivatives. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum mechanical calculations are a standard tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

DFT methods are commonly used to calculate vibrational frequencies (IR and Raman) and chemical shifts (NMR). researchgate.net A detailed computational analysis would involve optimizing the molecular geometry of this compound and then performing frequency and NMR calculations. The predicted spectra would provide a theoretical basis for assigning experimental peaks. Such comparative studies have been performed for many substituted nitropyridines, showing good agreement between theoretical predictions and experimental results, but a specific analysis for this compound is not documented in the reviewed sources. researchgate.net

Advanced Theoretical Parameters (e.g., Dipole Moment, Polarizability, Hyperpolarizability for NLO behavior)

Computational methods can determine various electronic properties that are difficult to measure experimentally. These include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial for assessing a molecule's potential as a nonlinear optical (NLO) material. researchgate.netresearchgate.netphyschemres.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. journaleras.com

The presence of both an electron-withdrawing nitro group and a polarizable iodine atom on the pyridine ring suggests that this compound could possess interesting NLO properties. Theoretical calculations using DFT or other advanced methods can provide values for these parameters. tandfonline.comresearchgate.net While computational studies on the NLO properties of various pyridine derivatives exist, a specific investigation into the dipole moment, polarizability, and hyperpolarizability of this compound has not been reported in the available literature. physchemres.orgjournaleras.com

Below is an interactive table template that would typically be populated with calculated data from such a study.

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First Hyperpolarizability (β) | Data not available | esu |

Topological Studies (e.g., Localized Orbital Locator, Electron Localization Function)

Topological analysis of quantum mechanical functions provides a deeper understanding of chemical bonding and electron localization. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to analyze regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. niscpr.res.inijasret.comresearchgate.net

A topological study of this compound would involve calculating the ELF and LOL from its wave function. This analysis would help characterize the nature of the covalent bonds within the molecule, such as the C-I and N-O bonds, by analyzing the electron density distribution. nih.gov Such studies have been conducted on related molecules like 5-bromo-3-nitropyridine-2-carbonitrile to discern reactivity and bonding characteristics. nih.govresearchgate.net However, a specific ELF or LOL analysis for this compound is not available in the reviewed scientific literature.

An interactive table template for presenting key findings from a topological analysis is shown below.

| Bond/Region | Basin Population (ELF) | Basin Population (LOL) | Interpretation |

|---|---|---|---|

| C-I Bond | Data not available | Data not available | Characterization of covalent interaction |

| N-O Bonds (Nitro) | Data not available | Data not available | Bonding nature in the nitro group |

| Pyridine Ring Bonds | Data not available | Data not available | Aromaticity and bond character |

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation in the Solid State

For the related isomer, 2-iodo-3-nitropyridine, a single-crystal X-ray diffraction study has revealed key conformational features. In the solid state, the pyridine (B92270) ring is essentially planar. The iodine atom and the nitrogen atom of the pyridine ring are slightly displaced from this plane on opposite sides, by 0.0719(3) Å and 0.015(4) Å, respectively nih.gov. A notable feature is the orientation of the nitro group, which is tilted by 34.6(3)° with respect to the plane of the pyridine ring nih.gov. This tilting is a common feature in nitro-aromatic compounds and is often a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The bond lengths within the molecule are in good agreement with those reported for similar structures like 2,6-diiodopyridine and 2-iodo-3-hydroxypyridine nih.gov.

It is reasonable to infer that 3-iodo-5-nitropyridine would also exhibit a planar pyridine ring, with the iodo and nitro substituents lying close to this plane. The degree of tilting of the nitro group in this compound would be influenced by the specific intermolecular interactions present in its crystal structure.

Analysis of Crystal Packing and Lattice Structures

The crystal structure of 2-iodo-3-nitropyridine belongs to the monoclinic space group P21/c. The unit cell parameters for this isomer are presented in the table below nih.gov.

| Crystal Parameter | Value |

| Formula | C5H3IN2O2 |

| Molecular Weight | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

| Z | 4 |

Intermolecular Interaction Analysis in Crystal Structures

The solid-state structure of organic molecules is governed by a variety of non-covalent interactions. These interactions, although individually weak, collectively determine the crystal packing and can have a significant impact on the material's properties.

Characterization of Hydrogen Bonds and Halogen Bonds

In the crystal structure of 2-iodo-3-nitropyridine, the primary intermolecular interaction responsible for the formation of the one-dimensional chains is a C—H···N hydrogen bond nih.gov. This interaction involves a hydrogen atom from a pyridine ring and the nitrogen atom of an adjacent pyridine ring.

While not explicitly detailed for 2-iodo-3-nitropyridine, halogen bonding is a significant directional interaction that is expected to play a role in the crystal packing of iodo-substituted pyridines. The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis basic sites such as the nitro group or the pyridine nitrogen of neighboring molecules. In a self-assembled tetramer of 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, a halogen bonding interaction is observed between the iodine and the N-oxide group mdpi.com. The strength and geometry of such halogen bonds are critical in directing the supramolecular assembly.

Stacking Interactions

Aromatic stacking interactions, particularly π-π stacking, are common in the crystal structures of pyridine derivatives. These interactions arise from the attractive forces between the delocalized π-electron systems of adjacent aromatic rings. While not the dominant interaction in the reported structure of 2-iodo-3-nitropyridine, such interactions could be more prominent in the crystal packing of this compound, depending on the relative orientation of the molecules. The interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions ultimately dictates the final crystal structure.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. To date, no specific studies on the polymorphism of this compound have been reported in the literature.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering could be applied to this compound to potentially generate different polymorphs or co-crystals. By systematically introducing molecules that can form strong and directional interactions, such as halogen bonds or hydrogen bonds with the iodo and nitro substituents, it may be possible to control the supramolecular assembly and create new solid-state forms with tailored properties. The iodine atom in iodo-substituted pyridines is recognized as a potent halogen bond donor, which can be exploited for supramolecular assembly and crystal engineering .

Hirshfeld Surface Analysis for Polymorph Discrimination

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. epa.govresearchgate.net By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in significant interactions and their relative strengths. This method is particularly valuable for distinguishing between different polymorphic forms of a compound, as polymorphs arise from different arrangements of molecules in the crystal, leading to distinct patterns of intermolecular contacts. epa.gov

For a molecule like this compound, the analysis would focus on interactions involving the iodine atom (halogen bonding), the nitro group (hydrogen bonding and other contacts), and the pyridine ring (π-π stacking). The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. epa.gov Different polymorphs would exhibit unique fingerprints, allowing for their clear discrimination.

The red regions on a dnorm mapped surface indicate close contacts, highlighting the most significant intermolecular interactions. mdpi.com For instance, a prominent red area near the nitro group's oxygen atoms would suggest strong hydrogen bonding, while a similar spot near the iodine atom would be indicative of halogen bonding.

Below is a hypothetical data table illustrating the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two polymorphic forms of this compound. Such a table would be generated from the analysis of crystallographic data.

Interactive Data Table: Hypothetical Intermolecular Contact Contributions for Polymorphs of this compound

| Intermolecular Contact | Polymorph A (%) | Polymorph B (%) |

| H···H | 40.5 | 38.2 |

| O···H | 25.3 | 28.1 |

| I···N | 8.2 | 5.5 |

| I···O | 7.9 | 10.3 |

| C···H | 6.1 | 7.4 |

| N···H | 5.0 | 4.8 |

| C···C (π-π stacking) | 4.5 | 3.1 |

| Other | 2.5 | 2.6 |

Note: This data is illustrative and intended to demonstrate the type of information gained from Hirshfeld surface analysis.

The differences in the percentages of key interactions, such as the I···N and I···O contacts, would provide clear evidence of the distinct packing environments in Polymorph A and Polymorph B.

Directed Nucleation and Templated Growth of Molecular Crystals

Directed nucleation is a technique used to control the crystallization process, including the selection of a desired polymorph. rsc.org This is often achieved by using a template, such as a self-assembled monolayer (SAM), that directs the orientation and packing of molecules as they crystallize from a solution. tandfonline.com The template surface is designed to have chemical and structural complementarity to a specific crystal face of the target polymorph, thereby lowering the energy barrier for its nucleation. acs.orgwhiterose.ac.uk

In the context of this compound, a template could be functionalized with groups that promote specific interactions with the molecule. For example, a template with electron-donating sites could encourage the formation of halogen bonds with the iodine atom of this compound. Similarly, a template capable of hydrogen bonding could interact favorably with the nitro group.

The success of templated growth relies on achieving a good match between the lattice parameters of the template and the desired crystal form. tandfonline.com By controlling the nucleation event in this manner, it is possible to selectively grow a single polymorph, which is of great importance in fields such as pharmaceuticals, where different polymorphs can have different properties. rsc.org Research on compounds like 2-amino-5-nitropyridine (B18323) has demonstrated the feasibility of using SAMs to direct the nucleation and growth of molecular crystals. tandfonline.com This approach allows for the fabrication of crystalline materials with controlled orientation and form. acs.orgwhiterose.ac.uk

Biological Interactions and in Vitro Research at the Molecular Level

Investigation of Molecular Interactions with Biological Targets in Vitro (e.g., enzyme binding, receptor interactions)

In vitro assays are crucial for elucidating the direct interactions of a compound with isolated biological targets such as enzymes and receptors, devoid of the complexities of a cellular environment. While specific enzymatic or receptor binding data for 3-Iodo-5-nitropyridine is limited, the broader class of nitropyridines has been shown to exhibit a variety of biological activities, including the inhibition of cytosolic thioredoxin reductase 1 and the human platelet Na+/H+ exchanger. mdpi.com

Derivatives of nitropyridines have been investigated for their inhibitory activity against several enzymes. For instance, a 5-nitropyridin-2-yl derivative has demonstrated dual inhibition of chymotrypsin (B1334515) and urease. mdpi.com Furthermore, substituted 3-nitropyridines have served as precursors for the synthesis of inhibitors of semicarbazide-sensitive amine oxidase (SSAO). mdpi.com Given these precedents, it is plausible that this compound could be screened against a panel of enzymes to identify potential inhibitory activities. A hypothetical screening of this compound against a panel of kinases, a common target for pyridine-containing molecules, could yield data as illustrated in the interactive table below.

Interactive Table: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |

| Kinase A | > 100 | < 10% |

| Kinase B | 25.3 | 65% |

| Kinase C | 8.7 | 82% |

| Kinase D | > 100 | < 5% |

| Kinase E | 52.1 | 45% |